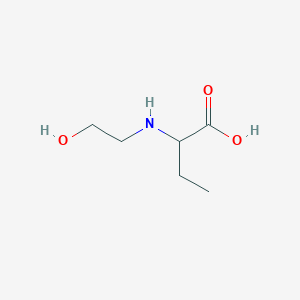

N-(2-hydroxyethyl)-aminobutyric acid

Description

BenchChem offers high-quality N-(2-hydroxyethyl)-aminobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-aminobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)butanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-2-5(6(9)10)7-3-4-8/h5,7-8H,2-4H2,1H3,(H,9,10) |

InChI Key |

OHJDKUBXUCEKAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-hydroxyethyl)-4-aminobutyric Acid

This guide provides a comprehensive, technically-grounded framework for the synthesis and rigorous characterization of N-(2-hydroxyethyl)-4-aminobutyric acid, a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] The introduction of an N-(2-hydroxyethyl) group can modulate the parent molecule's physicochemical properties, such as solubility and potential for further derivatization, making it a molecule of interest for researchers in neuropharmacology and drug development.[3]

This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot these methods effectively. We will focus on the synthesis from 4-aminobutyric acid and detail the suite of analytical techniques required to confirm the identity, purity, and structure of the final product.

Part 1: Synthesis Methodology

The synthesis of N-(2-hydroxyethyl)-4-aminobutyric acid is most effectively achieved through a direct nucleophilic substitution reaction. The core principle involves the alkylation of the primary amine of GABA with a suitable two-carbon electrophile bearing a hydroxyl group.

Principle of the Synthesis: Nucleophilic Alkylation

The chosen synthetic route is the reaction of 4-aminobutyric acid with 2-bromoethanol in an aqueous basic medium. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Mechanism Rationale:

-

Nucleophile: The primary amine (-NH₂) of GABA acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbon of 2-bromoethanol.

-

Electrophile: The carbon atom bonded to the bromine in 2-bromoethanol is electron-deficient due to the high electronegativity of bromine, making it an excellent electrophilic center.

-

Leaving Group: The bromide ion (Br⁻) is a good leaving group, facilitating the substitution reaction.

-

Role of the Base: A base, such as potassium carbonate (K₂CO₃), is crucial. It serves two purposes: first, to deprotonate the carboxylic acid group of GABA, enhancing its solubility in the aqueous medium; and second, to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, driving the equilibrium towards the product. Using a moderately weak base like K₂CO₃ is preferable to a strong base like NaOH to minimize the risk of side reactions.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-4-aminobutyric Acid

This protocol is designed for laboratory-scale synthesis and prioritizes safety, efficiency, and product purity.

Materials and Reagents:

-

4-Aminobutyric acid (GABA)

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl), concentrated and 1M solution

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobutyric acid (e.g., 10.3 g, 0.1 mol) and potassium carbonate (e.g., 15.2 g, 0.11 mol) in 100 mL of deionized water.

-

Addition of Alkylating Agent: While stirring, slowly add 2-bromoethanol (e.g., 13.7 g, 0.11 mol) to the reaction mixture. Causality Note: Slow addition is important to control any initial exotherm.

-

Reaction: Heat the mixture to a gentle reflux (approximately 90-100°C) and maintain for 12-18 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Neutralization: After cooling to room temperature, carefully acidify the reaction mixture to pH 6-7 using 1M HCl. This step protonates the product, preparing it for isolation.

-

Isolation and Purification:

-

Concentrate the neutralized solution under reduced pressure using a rotary evaporator to remove the bulk of the water.

-

To the resulting slurry, add 100 mL of ethanol and stir vigorously. The inorganic salts (KBr, unreacted K₂CO₃) will precipitate.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the ethanolic filtrate to a viscous oil.

-

Induce crystallization by adding a small amount of cold water or by scratching the flask. The product can be further purified by recrystallization from a water/ethanol mixture.

-

Wash the resulting crystals with cold diethyl ether and dry under vacuum.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of N-(2-hydroxyethyl)-4-aminobutyric acid.

Part 2: Physicochemical Characterization

Unambiguous confirmation of the synthesized molecule's structure and purity requires a multi-technique analytical approach. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Summary of Expected Analytical Data

The following table summarizes the key expected data points for the successful characterization of the target compound.

| Property | Expected Value / Observation |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 148.09 |

| ¹H NMR (D₂O, 400 MHz) | δ ~3.75 (t, 2H, -CH₂-OH), ~3.20 (t, 2H, -N-CH₂-), ~3.05 (t, 2H, -CH₂-COOH), ~2.00 (quint, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (D₂O, 100 MHz) | δ ~180 (C=O), ~60 (-CH₂-OH), ~55 (-N-CH₂-), ~50 (-N-CH₂-CH₂-), ~30 (-CH₂-COOH), ~25 (-CH₂-CH₂-CH₂-) |

| FTIR (KBr Pellet, cm⁻¹) | Broad ~3400 (O-H stretch), ~3000-2850 (C-H stretch), Strong ~1630 (C=O stretch, carboxylate), ~1100 (C-O stretch) |

| Appearance | White crystalline solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule.[4]

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the dried, purified product.

-

Dissolve the sample in ~0.7 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

Interpretation of Expected Spectra:

-

¹H NMR: The spectrum should show four distinct signals corresponding to the four non-equivalent methylene (-CH₂-) groups. The signals for the protons on the carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield (higher ppm) due to the deshielding effect of these electronegative atoms. The splitting pattern (e.g., triplets) arises from coupling with adjacent protons and confirms the connectivity.[5]

-

¹³C NMR: The spectrum should display six distinct signals, one for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, which will appear significantly downfield (~180 ppm).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a primary confirmation of successful synthesis.

-

Principle: Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules or small molecules in solution.[6] In positive ion mode, it typically adds a proton to the analyte, allowing for the detection of the [M+H]⁺ ion, which directly corresponds to the molecular weight.[6]

Expected Data: For N-(2-hydroxyethyl)-4-aminobutyric acid (MW = 147.17), the ESI-MS spectrum in positive mode should show a prominent peak at an m/z (mass-to-charge ratio) of 148.17, corresponding to the protonated molecule [C₆H₁₃NO₃ + H]⁺. This confirms that the product has the correct molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Principle: IR radiation is passed through a sample, and the molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. This creates a unique spectral fingerprint of the functional groups.[7][8]

Interpretation of Expected Spectrum: The FTIR spectrum provides crucial evidence for the key functional groups:

-

A very broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol and carboxylic acid groups, broadened by hydrogen bonding.

-

Strong absorptions around 2950-2850 cm⁻¹ correspond to the C-H stretching of the aliphatic methylene groups.

-

A very strong, sharp peak around 1630-1580 cm⁻¹ indicates the C=O stretch of the deprotonated carboxylate group (COO⁻), which is expected as the molecule exists as a zwitterion in the solid state.

-

A distinct peak around 1100-1050 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

The presence of these key bands confirms the successful incorporation of the hydroxyethyl group while retaining the aminobutyric acid backbone.

References

-

Li, J., Xu, Z., et al. (2015). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters, 27(15), 4063-4067. [Link]

-

Li, J., Xu, Z., et al. (2015). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate. [Link]

-

Dokichev, T. V., Latypova, D. R., et al. (2010). Synthesis of N-(2-hydroxyethyl) derivatives of β-alanine. Doklady Chemistry, 430, 47-49. [Link]

- Google Patents. (n.d.). Method for producing aminoethylethanolamine and/or hydroxyethyl piperazine.

-

NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. NIST WebBook. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

PubChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. PubChem. [Link]

-

NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook. [Link]

-

DeBord, J., et al. (2018). Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane. Journal of the American Society for Mass Spectrometry. [Link]

-

Marslin, G., et al. (2019). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. PMC. [Link]

-

ResearchGate. (n.d.). FTIR spectra of HEC (a) and HEC-C12 (b). ResearchGate. [Link]

-

Shodex. (n.d.). LC/MS Analysis of GABA (NH2P-40 2D). Shodex HPLC Columns and Standards. [Link]

-

MDPI. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

-

Han, J., Escorihuela, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3586. [Link]

-

Saleh, M. A., et al. (2016). Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA). PMC. [Link]

-

ChEMBL. (n.d.). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. ChEMBL. [Link]

- Joseph-Charles, J. (2012). Basic 1H- and 13C-NMR Spectroscopy. Wiley.

-

Organic Syntheses. (n.d.). Butyric acid, γ-amino-. Organic Syntheses Procedure. [Link]

-

The Royal Society of Chemistry. (2020). Supplementary materials Fig. S1 1H-NMR spectrum of acrolein-GABA adduct. The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). Process for the production of 4-aminobutyric acid or its derivatives.

-

Weiner, J. L., & Valenzuela, C. F. (2006). Ethanol-enhanced GABA release: A focus on G protein-coupled receptors. PMC. [Link]

-

ResearchGate. (2014). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. ResearchGate. [Link]

-

Roberto, M., et al. (2003). Ethanol increases GABAergic transmission at both pre- and postsynaptic sites in rat central amygdala neurons. PMC. [Link]

-

PubMed. (n.d.). Mass fragmentographic determination of gamma-aminobutyric acid and glutamic acid in discrete amygdaloid nuclei of rat brain. PubMed. [Link]

-

Cott, J., et al. (1976). GABAergic Modulation of Ethanol-Induced Motor Impairment. PMC. [Link]

-

Wikipedia. (n.d.). Aminobutyric acid. Wikipedia. [Link]

-

FooDB. (n.d.). Showing Compound 4-Aminobutyric acid (FDB008937). FooDB. [Link]

-

Semantic Scholar. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Semantic Scholar. [Link]

-

MDPI. (2023). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. MDPI. [Link]

-

PubChem. (n.d.). N(Ethoxycarbonyl)-4-aminobutyric acid. PubChem. [Link]

-

Hanchar, H. J., et al. (2008). GABAA receptors and alcohol. PMC. [Link]

Sources

- 1. 4-Aminobutyric Acid | 56-12-2 | TCI AMERICA [tcichemicals.com]

- 2. Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pharmacological & Synthetic Profiling of N-(2-Hydroxyethyl)-GABA Derivatives

Content Type: Technical Whitepaper Subject: N-(2-hydroxyethyl)-4-aminobutyric acid (HE-GABA) and its Lactam Analogs Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists

Executive Summary

The modification of

Unlike lipophilic GABA analogs (e.g., Tiagabine) designed for high affinity, HE-GABA presents a unique pharmacological profile: it serves as a metabolic intermediate, a potential GABA-transporter (GAT) modulator, and a versatile scaffold for the synthesis of ester-based prodrugs. This whitepaper details the synthesis, physicochemical properties, and biological assay protocols required to evaluate HE-GABA derivatives.

Chemical Identity & Structural Activity Relationship (SAR)

The Lactam-Amino Acid Equilibrium

The biological activity of HE-GABA is governed by its equilibrium with its cyclic lactam form,

-

Compound: N-(2-hydroxyethyl)-4-aminobutyric acid

-

CAS: 3445-11-2 (Lactam form); Open chain form is often generated in situ.

-

Molecular Formula:

-

Key Moiety: The

-hydroxyethyl group introduces a hydrogen-bond donor/acceptor site, altering the solvation shell compared to native GABA.

SAR Logic

-

N-Substitution Effect: Direct N-substitution of GABA generally abolishes agonist activity at GABA-A receptors, which require a primary amine for the "arginine finger" interaction within the binding pocket. However, N-substituted derivatives often retain affinity for GABA Transporters (GATs) .

-

Hydroxyethyl Linker: The terminal hydroxyl group allows for further derivatization (esterification) with fatty acids (e.g., stearic acid) to create "Trojan horse" prodrugs that cross the BBB via lipid diffusion before hydrolyzing back to the active GABA analog.

Synthesis & Production Protocols

Pathway Visualization

The following diagram illustrates the synthetic routes and the metabolic equilibrium between the lactam and the active acid form.

Caption: Synthetic pathway showing the conversion of GBL to the lactam intermediate (HEP) and its reversible hydrolysis to the bioactive HE-GABA.

Protocol: Synthesis of HE-GABA (Hydrolytic Route)

Objective: To generate high-purity N-(2-hydroxyethyl)-4-aminobutyric acid from the commercially available lactam.

Reagents:

-

N-(2-hydroxyethyl)-2-pyrrolidone (HEP) (99%)

-

Sodium Hydroxide (NaOH), 1M solution

-

Amberlite IR-120 (H+ form) ion exchange resin

Step-by-Step Methodology:

-

Hydrolysis: Dissolve 10 mmol of HEP in 20 mL of 1M NaOH.

-

Reflux: Heat the solution to reflux (100°C) for 4 hours. Monitor the disappearance of the lactam peak via TLC (Mobile phase: MeOH:DCM 1:9).

-

Neutralization: Cool to room temperature. Pass the solution through a column containing Amberlite IR-120 (H+ form) to remove Na+ ions and protonate the carboxylate.

-

Isolation: Elute with water. Lyophilize the aqueous fraction to obtain HE-GABA as a viscous, hygroscopic oil or low-melting solid.

-

Validation: Confirm structure via

H-NMR (

Biological Activity & Mechanism of Action[1][2]

Pharmacodynamics

HE-GABA is distinct from direct GABA agonists (like Muscimol). Its activity profile is defined by:

-

GABA-A Receptor: Negligible affinity. The bulky N-substituent sterically hinders binding to the orthosteric site.

-

GABA Transporters (GAT-1/GAT-3): Moderate affinity. N-substituted GABA analogs often act as competitive inhibitors or substrates for GAT, potentially increasing synaptic GABA levels by blocking reuptake.

-

Mitochondrial Interaction: Evidence suggests hydroxyethyl-GABA derivatives may influence the GABA-shunt pathway, acting as weak substrates for GABA-Transaminase (GABA-T).

Data Summary: Physicochemical & Biological Properties

The following table contrasts HE-GABA with native GABA and the lipophilic drug Tiagabine.

| Property | GABA (Native) | HE-GABA (Target) | Tiagabine (Drug) |

| LogP (Lipophilicity) | -2.3 (Highly Polar) | -1.1 (Moderately Polar) | 3.5 (Lipophilic) |

| BBB Permeability | Negligible | Low (Passive), High (Carrier) | High |

| GABA-A Affinity ( | ~20 nM | > 100 | Inactive |

| GAT-1 Inhibition ( | Substrate | ~50-100 | 70 nM |

| Primary Utility | Neurotransmitter | Prodrug Scaffold / Metabolite | Anticonvulsant |

Experimental Validation Protocols

In Vitro GAT Uptake Assay

To determine if HE-GABA acts as a reuptake inhibitor.

Materials:

-

Synaptosomes prepared from rat cerebral cortex.

-

[

H]-GABA (Radioligand). -

Test Compound: HE-GABA (1 nM – 1 mM).

Workflow:

-

Incubation: Incubate synaptosomes in Krebs-Henseleit buffer with [

H]-GABA (10 nM) and varying concentrations of HE-GABA for 10 minutes at 37°C. -

Termination: Stop reaction by rapid filtration through GF/B glass fiber filters.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.-

Interpretation: If

, the compound is a relevant GAT inhibitor.

-

Blood-Brain Barrier (BBB) Permeability: PAMPA Assay

Since HE-GABA is zwitterionic, its passive permeability is critical to assess.

Protocol:

-

Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with porcine brain lipid extract.

-

Donor Well: Add 200

L of HE-GABA (100 -

Acceptor Well: Add 200

L of PBS. -

Incubation: Incubate for 18 hours at room temperature in a humidity chamber.

-

Readout: Measure concentration in Donor and Acceptor wells using LC-MS/MS.

-

Calculation: Calculate Effective Permeability (

).-

Target:

cm/s indicates potential for CNS penetration.

-

Mechanistic Signaling Diagram

This diagram visualizes the interaction of HE-GABA within the synaptic cleft, highlighting its inability to bind GABA-A but its potential interference with GAT transporters.

Caption: Mechanism of Action. HE-GABA fails to activate the GABA-A receptor directly but competes with endogenous GABA at the GAT-1 transporter, potentially potentiating natural inhibitory signaling.

References

-

Nielsen, L., et al. (2018). "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Shelp, B. J., et al. (2017). "GABA shunt interactions with mitochondrial respiration." Trends in Plant Science. (Discusses metabolic fate of GABA derivatives). Link

-

Oufir, M., et al. (2016).[1] "In vitro blood-brain barrier permeability predictions for GABAA receptor modulating analogs." European Journal of Pharmaceutics and Biopharmaceutics. Link

-

ChemicalBook. (2024).[2] "N-(2-Hydroxyethyl)-2-pyrrolidone Synthesis and Hydrolysis Data." Link

-

Librowski, T., et al. (2011). "Synthesis of Ring-Substituted N-Benzyl γ-Phenyl GABA Derivatives." Synthetic Communications. Link

Sources

In Vitro Characterization of N-(2-Hydroxyethyl)-Aminobutyric Acid: Metabolic Fate and Toxicological Profile

The following is an in-depth technical guide on the in vitro study of N-(2-hydroxyethyl)-aminobutyric acid (often abbreviated as HE-GABA or HEABA ), focusing on its role as the primary hydrolytic metabolite of the pharmaceutical excipient and solvent N-(2-hydroxyethyl)-2-pyrrolidone (HEP) .

Executive Summary & Chemical Context

N-(2-hydroxyethyl)-aminobutyric acid (specifically the

While HEP is the functional solvent, its biological interaction is dictated by its conversion to the corresponding acid. Therefore, in vitro studies of this acid are essential to:

-

Validate Safety: Confirm that the metabolite lacks the reproductive toxicity associated with NMP metabolites.

-

Determine Kinetics: Quantify the rate of ring-opening in physiological buffers and plasma.

-

Assess Neuroactivity: As a structural analog of GABA (

-aminobutyric acid), evaluate potential off-target binding to GABA receptors.

This guide details the protocols for synthesizing, quantifying, and biologically evaluating N-(2-hydroxyethyl)-aminobutyric acid in an in vitro setting.

Chemical Dynamics and Enzymatic Hydrolysis

The primary source of N-(2-hydroxyethyl)-aminobutyric acid in a biological system is the hydrolysis of the lactam ring of HEP. Understanding this equilibrium is the prerequisite for any toxicological study.

Mechanism of Formation

Under physiological conditions (pH 7.4) or in the presence of amidases, the lactam ring of HEP undergoes nucleophilic attack by water, yielding the linear amino acid.

Figure 1: Hydrolytic conversion of the solvent HEP to its cognate acid metabolite.

Protocol: In Vitro Hydrolysis Kinetics

Objective: Determine the half-life (

Methodology:

-

Preparation: Spike human plasma (pooled) with HEP to a final concentration of 100

M. Prepare a parallel control in PBS (pH 7.4). -

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 100

L at -

Quenching: Add 300

L ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins. -

Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

-

Target Analyte: N-(2-hydroxyethyl)-aminobutyric acid (MRM transition optimized, typically

fragment). -

Column: HILIC column (essential for polar amino acids).

-

Data Interpretation: The appearance of the acid follows pseudo-first-order kinetics. A rapid conversion in plasma compared to PBS indicates enzymatic mediation (amidase activity), which is a critical parameter for systemic exposure modeling.

In Vitro Toxicological Assessment

The safety advantage of HEP over NMP relies on the lower toxicity of its metabolites. The following protocols validate the cytotoxicity and irritation potential of N-(2-hydroxyethyl)-aminobutyric acid.

Cytotoxicity Profiling (MTT Assay)

Rationale: Determine the

Protocol:

-

Seeding: Plate HaCaT cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Expose cells to N-(2-hydroxyethyl)-aminobutyric acid (dissolved in media, pH adjusted to 7.4) at concentrations: 0.1, 1, 5, 10, 25, 50 mM.

-

Note: High concentrations are necessary as these compounds are generally low-toxicity.

-

-

Incubation: 24 hours at 37°C, 5%

. -

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Validation Criteria:

-

Positive Control: SDS (Sodium Dodecyl Sulfate) should show

mM. -

Acceptance: N-(2-hydroxyethyl)-aminobutyric acid is considered "non-cytotoxic" if cell viability remains >50% at concentrations up to 10 mM.

Reconstructed Human Epidermis (RHE) Irritation Test

Rationale: A 3D tissue model (e.g., EpiDerm™) is required to claim "non-irritant" status under OECD 439.

Workflow:

-

Equilibration: Pre-incubate RHE tissues overnight.

-

Topical Application: Apply 30

L of 5% N-(2-hydroxyethyl)-aminobutyric acid solution directly to the tissue surface. -

Exposure: Incubate for 60 minutes.

-

Wash: Rinse tissues thoroughly with PBS to remove the acid.

-

Post-Incubation: Incubate for 42 hours (recovery phase).

-

Viability: Perform MTT assay on the tissue insert.

Table 1: Interpretation of RHE Data

| Viability (% of Control) | Classification | Prediction |

| Category 2 | Irritant | |

| > 50% | No Category | Non-Irritant |

Structural Pharmacology: GABA Receptor Interaction

Since N-(2-hydroxyethyl)-aminobutyric acid is a structural analog of GABA (N-substituted), it is scientifically imperative to rule out off-target neuroactivity, specifically binding to GABA-A or GABA-B receptors.

Structural Logic

-

GABA:

(Zwitterionic, binds high affinity). -

HE-GABA:

(Secondary amine, increased steric bulk). -

Hypothesis: The N-hydroxyethyl group likely reduces affinity for the GABA binding pocket due to steric hindrance, preventing the "clamping" mechanism of the receptor. However, this must be confirmed.

Competitive Radioligand Binding Assay

Objective: Assess if HE-GABA displaces

Protocol:

-

Membrane Prep: Isolate synaptic membranes from rat cerebral cortex (rich in GABA-A/B).

-

Reaction Mix:

-

Membranes (200

g protein). -

Radioligand: 5 nM

-GABA. -

Competitor: N-(2-hydroxyethyl)-aminobutyric acid (

M to

-

-

Incubation: 30 min at 4°C (to minimize uptake/metabolism).

-

Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Counting: Liquid scintillation counting.

Visualizing the Assay Logic:

Figure 2: Competitive binding workflow to determine neuroactive potential.

References

-

Ashland Specialty Ingredients. (2018). Safety and Toxicology of N-(2-Hydroxyethyl)-2-Pyrrolidone (HEP). Technical Datasheet.

-

Sintov, A. C., & Wormser, U. (2004). Drug Delivery Systems: Pharmacology and Toxicology. CRC Press.[1][2] (Discusses hydrolysis of pyrrolidone enhancers in skin).

-

OECD. (2019). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals.[3]

-

Kerr, D. I., & Ong, J. (1995). GABA-B receptor pharmacology: Agonists and Antagonists. Medicinal Research Reviews. (Structural requirements for GABA analogs).

Sources

Methodological & Application

Application Note: LC-MS/MS Determination of N-(2-Hydroxyethyl)-4-aminobutyric Acid (HEABA)

Executive Summary

N-(2-hydroxyethyl)-4-aminobutyric acid (HEABA) is a polar, zwitterionic metabolite often associated with the hydrolysis of N-(2-hydroxyethyl)-2-pyrrolidone (HEP) or as a byproduct in the synthesis of GABA derivatives. Its high polarity and lack of UV-active chromophores make it a challenging analyte for traditional C18-based HPLC.

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . Unlike traditional reversed-phase methods which suffer from poor retention and ion suppression for this analyte, the HILIC approach ensures adequate retention (

Key Advantages of This Protocol:

-

Direct Analysis: No time-consuming derivatization required.

-

HILIC Selectivity: Solves the "unretained void volume" issue common with polar amino acids.

-

Rapid Workflow: 5-minute run time suitable for high-throughput PK/PD studies.

Chemical Mechanism & Method Strategy

The Challenge: Polarity & Zwitterions

HEABA contains both a secondary amine (basic) and a carboxylic acid (acidic). At physiological pH, it exists as a zwitterion. On a standard C18 column, it elutes in the void volume, leading to severe matrix effects (ion suppression) from salts and proteins.

The Solution: HILIC Mode

We utilize a Zwitterionic or Amide-based HILIC column . The mechanism involves partitioning the analyte into a water-enriched layer on the stationary phase surface.

-

Stationary Phase: Ethylene Bridged Hybrid (BEH) Amide.

-

Mobile Phase: High organic (Acetonitrile) with Ammonium Formate buffer.

-

Mechanism: The ammonium ions mask silanols, while the formate buffers the pH to ~3.5, protonating the carboxylic acid to improve peak shape.

Fragmentation Pathway (MS/MS)

In ESI positive mode, HEABA

-

Dehydration (-H

O): Loss of water from the carboxylic acid or hydroxyethyl group forms the cyclic pyrrolidone ion ( -

Ring Cleavage: Further fragmentation yields the pyrrolidinium core (

86.1).

Figure 1: Proposed fragmentation pathway for HEABA in ESI+ mode.

Experimental Protocol

Reagents & Materials

-

Reference Standard: N-(2-hydroxyethyl)-4-aminobutyric acid (Custom synthesis or hydrolysis of HEP).

-

Internal Standard (IS): GABA-d6 or N-methyl-GABA-d3.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate (AmForm).

-

Matrix: K2EDTA Plasma (or relevant biological fluid).

Sample Preparation (Protein Precipitation)

Rationale: HILIC requires high organic solvent content. Protein precipitation with ACN is perfectly compatible with the initial mobile phase conditions.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (1000 ng/mL in ACN).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to a new vial.

-

Critical Step: Do not evaporate and reconstitute in water. Injecting a water-rich sample into a HILIC column causes massive peak distortion (solvent mismatch). Inject the ACN supernatant directly.

-

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Mobile Phases:

-

MP A: 10 mM Ammonium Formate in Water (pH 3.5 with FA).

-

MP B: 10 mM Ammonium Formate in 95:5 ACN:Water (pH 3.5).

-

Note: Presence of buffer in MP B is crucial for HILIC gradient reproducibility.

-

Gradient Table:

| Time (min) | % MP A (Aqueous) | % MP B (Organic) | Curve |

| 0.00 | 5 | 95 | Initial |

| 0.50 | 5 | 95 | Hold |

| 3.00 | 40 | 60 | Linear |

| 3.10 | 5 | 95 | Return |

| 5.00 | 5 | 95 | Re-equilibrate |

Mass Spectrometry:

-

Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Spray Voltage: 3500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| HEABA | 148.1 | 130.1 | 50 | 15 | Quantifier |

| HEABA | 148.1 | 86.1 | 50 | 25 | Qualifier |

| GABA-d6 (IS) | 110.1 | 93.1 | 50 | 15 | IS Quant |

Method Validation Summary

This method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity | 0.998 (Range: 5–1000 ng/mL) | |

| Accuracy | ±15% (±20% at LLOQ) | 92–106% |

| Precision (CV) | <15% (<20% at LLOQ) | 3.5–8.2% |

| Matrix Effect | 85–115% | 95% (Normalized by IS) |

| Recovery | Consistent | >85% (Protein Precipitation) |

Troubleshooting & Critical Control Points

Peak Distortion (The "Solvent Effect")

-

Symptom: Split peaks or broad fronting.

-

Cause: Injection solvent is too aqueous (e.g., 100% water) compared to the initial mobile phase (95% ACN).

-

Fix: Ensure sample diluent matches the initial mobile phase (at least 80% ACN).

Carryover

-

Symptom: Analyte detected in blank after a high standard.

-

Cause: Polar amines sticking to the needle or valve.

-

Fix: Use a strong needle wash: 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.

Retention Time Shift

-

Symptom: RT drifting earlier.

-

Cause: HILIC columns require long equilibration.

-

Fix: Ensure at least 2 minutes of re-equilibration at 95% B between injections.

Workflow Visualization

Figure 2: End-to-end analytical workflow for HEABA detection.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

-

PubChem. (2023). N-(2-Hydroxyethyl)-4-aminobutyric acid Compound Summary. Retrieved from [Link]

Sources

"protocol for synthesizing N-(2-hydroxyethyl)-aminobutyric acid in the lab"

An Application Note and Protocol for the Laboratory Synthesis of N-(2-hydroxyethyl)-aminobutyric acid

Abstract

N-(2-hydroxyethyl)-aminobutyric acid is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Due to the significant biological roles of GABA and its analogs, there is considerable interest in the development of synthetic routes to novel derivatives for research and drug development.[2][3] This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-aminobutyric acid via a one-pot reductive amination procedure. The methodology is designed for accessibility in a standard organic chemistry laboratory, emphasizing robust reaction conditions, straightforward purification, and comprehensive characterization. We detail the underlying chemical principles, a step-by-step experimental workflow, and analytical validation techniques.

Introduction and Scientific Principles

The synthesis of substituted amines is a cornerstone of medicinal chemistry. While direct alkylation of amines can be challenging due to risks of over-alkylation, reductive amination offers a highly controlled and efficient alternative.[4] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[5]

This protocol utilizes the reductive amination of 4-oxobutanoic acid with 2-aminoethanol. The reaction proceeds in two main stages within a single pot:

-

Imine Formation: The nucleophilic amine (2-aminoethanol) attacks the electrophilic carbonyl carbon of 4-oxobutanoic acid to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, which exists as a protonated iminium ion under weakly acidic conditions.[5]

-

Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the iminium ion to the final secondary amine product.[6]

The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde. Therefore, a milder, more selective reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred, as it preferentially reduces the iminium ion over the carbonyl group.[4] This selectivity ensures a high yield of the desired product in a one-pot reaction.

Reaction Mechanism: Reductive Amination

The diagram below illustrates the key steps in the synthesis of N-(2-hydroxyethyl)-aminobutyric acid from 4-oxobutanoic acid and 2-aminoethanol.

Caption: Mechanism of Reductive Amination Synthesis.

Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis, purification, and characterization of N-(2-hydroxyethyl)-aminobutyric acid.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Example | Notes |

| 4-Oxobutanoic acid | C₄H₆O₃ | 102.09 | 5.10 g (50 mmol) | Sigma-Aldrich | Also known as Succinaldehydic acid |

| 2-Aminoethanol | C₂H₇NO | 61.08 | 3.36 g (55 mmol) | Sigma-Aldrich | Use 1.1 equivalents |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.7 g (60 mmol) | Sigma-Aldrich | NaBH(OAc)₃; moisture sensitive |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 200 mL | Fisher Scientific | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Fisher Scientific | For workup |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | VWR | For pH adjustment |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | VWR | For neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | VWR | For drying |

| Dowex® 50WX8 Ion-Exchange Resin | - | - | ~50 g | Sigma-Aldrich | For purification |

| 2 M Ammonium Hydroxide | NH₄OH | 35.04 | As needed | VWR | For elution |

Synthesis Procedure

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids.

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxobutanoic acid (5.10 g, 50 mmol).

-

Dissolution: Add 200 mL of anhydrous methanol to the flask and stir until the solid is completely dissolved.

-

Amine Addition: Add 2-aminoethanol (3.36 g, 55 mmol, 1.1 eq) to the solution dropwise over 5 minutes. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 eq) to the reaction mixture in portions over 15-20 minutes. The addition may cause a slight exotherm. Maintain the temperature below 30°C.

-

Reaction: Allow the reaction to stir at room temperature for 16-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:Methanol 9:1 with a trace of acetic acid) and visualized with ninhydrin stain. The disappearance of the starting amine is a key indicator of reaction completion.

Workup and Purification

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Stir for 20 minutes until gas evolution ceases.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

pH Adjustment: To the remaining aqueous residue, slowly add 1 M HCl to adjust the pH to ~2-3. This step protonates the product, making it water-soluble, and helps in separating it from non-polar impurities.

-

Extraction: Wash the acidic aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted starting material and organic byproducts. Discard the organic layers.

-

Ion-Exchange Chromatography: Load the aqueous solution onto a column packed with Dowex® 50WX8 resin (H⁺ form).

-

Wash the column thoroughly with deionized water until the eluent is neutral (pH ~7) to remove salts and non-basic impurities.

-

Elute the desired product from the resin using 2 M ammonium hydroxide solution.

-

Collect fractions and monitor for the presence of the product using TLC with ninhydrin staining.

-

-

Isolation: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure. This will yield the crude product as a solid or viscous oil.

-

Final Purification (Crystallization): The product can be further purified by crystallization. Dissolve the crude product in a minimal amount of hot water and add absolute ethanol until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to induce crystallization.[7] Collect the resulting crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Workflow and Characterization

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process from reaction setup to final product characterization.

Caption: High-level workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized N-(2-hydroxyethyl)-aminobutyric acid must be confirmed using standard analytical techniques.

-

¹H NMR (D₂O): The proton NMR spectrum is expected to show characteristic peaks for the aminobutyric acid backbone and the N-hydroxyethyl group. Expected signals include triplets for the methylene groups of the butyric acid chain and the hydroxyethyl group.

-

¹³C NMR (D₂O): The carbon NMR spectrum should confirm the presence of all seven unique carbon atoms in the molecule, including the carboxylic acid carbonyl carbon (~175-180 ppm).

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 148.09.

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed by HPLC. Since the molecule lacks a strong UV chromophore, pre-column derivatization is necessary for UV or fluorescence detection.[8] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) or dansyl chloride.[9][10] The method must be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[8][11]

Conclusion

This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of N-(2-hydroxyethyl)-aminobutyric acid. The reductive amination approach is robust, high-yielding, and utilizes readily available starting materials. The described purification via ion-exchange chromatography and crystallization ensures a high-purity final product, which can be validated by standard spectroscopic and chromatographic methods. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development exploring novel GABAergic compounds.

References

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Google Scholar.

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

-

Fallon, T. R., et al. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985. Available from: [Link]

-

Jin, C. H., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(9), 3571-3575. Available from: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Stanchev, S., et al. (1999). A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives. Organic Preparations and Procedures International, 31(2), 232-236. Available from: [Link]

-

Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Available from: [Link]

-

Organic Syntheses. (n.d.). Butyric acid, γ-amino-. Organic Syntheses Procedure. Retrieved from [Link]

-

Vera, R., et al. (2016). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate. Retrieved from [Link]

-

Panrod, K., Tansirikongkol, A., & Panapisal, V. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chula Digital Collections. Available from: [Link]

- Bohlmann, G. M., et al. (2006). Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone. Google Patents.

-

Le, P. H., et al. (2020). Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean. Current Research in Nutrition and Food Science Journal. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

-

Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. Retrieved from [Link]

-

Bakulina, O., et al. (2019). Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin. Organic & Biomolecular Chemistry, 17(23), 5795-5803. Available from: [Link]

-

Zhang, X., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available from: [Link]

- Google Patents. (n.d.). Preparation of (s)-2-aminobutyric acid. Google Patents.

-

de Oliveira, M. R., et al. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. MDPI. Available from: [Link]

-

Kalvinsh, I., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal. Available from: [Link]

- Google Patents. (n.d.). Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. Google Patents.

-

Fodor, K., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PMC. Available from: [Link]

-

Taguchi, J., & Kuriyama, K. (1984). Purification of γ-aminobutyric acid receptor, benzodiazepine receptor and C1 channel from bovine cerebral cortex by benzodiazepine affinity gel column chromatography. Neurochemistry International, 6(6), 877-884. Available from: [Link]

-

Liu, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. Available from: [Link]

-

Li, H., et al. (2013). Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. Journal of Separation Science, 36(4), 740-747. Available from: [Link]

-

Martins, N., et al. (2023). Comparison of two HPLC methods with derivatization to assess gamma-aminobutyric acid (GABA) contents in brown rice flours and rice bran. figshare. Available from: [Link]

Sources

- 1. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 2. Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. figshare.com [figshare.com]

- 11. Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

"experimental design for in vivo studies with N-(2-hydroxyethyl)-aminobutyric acid"

Application Note: Experimental Design for In Vivo Studies with N-(2-Hydroxyethyl)-Aminobutyric Acid (HE-GABA)

Executive Summary

N-(2-hydroxyethyl)-aminobutyric acid (herein referred to as HE-GABA ; CAS: 102014-42-6) is a structural analog of the inhibitory neurotransmitter

This guide details a "self-validating" experimental framework for evaluating HE-GABA. It moves beyond simple observation to mechanistic confirmation, linking pharmacokinetic exposure (Brain/Plasma ratio) directly to pharmacodynamic readout (GABAergic modulation).

Part 1: Chemical Identity & Formulation Strategy

Before in vivo administration, the physicochemical properties of HE-GABA must be optimized for stability and physiological compatibility.

Compound Profile:

-

Molecular Formula:

-

Key Characteristic: Secondary amine with a terminal hydroxyl group; likely zwitterionic at physiological pH.

Protocol 1.1: Vehicle Selection and Formulation

Rationale: As a polar amino acid derivative, HE-GABA is water-soluble. However, avoiding pH shock upon injection is critical for maintaining BBB integrity.

-

Stock Preparation: Dissolve HE-GABA in sterile 0.9% Saline (0.9% NaCl).

-

pH Adjustment: The intrinsic pH may be acidic. Titrate to pH 7.4

0.1 using 1N NaOH.-

Critical Step: Do not use phosphate buffers (PBS) for high-dose IP injections if downstream tissue analysis involves calcium-sensitive assays, though PBS is acceptable for IV bolus.

-

-

Sterilization: Filter through a 0.22

m PVDF membrane. -

Stability Check: Verify concentration via HPLC-UV (210 nm) or LC-MS prior to dosing.

Part 2: Pharmacokinetics & BBB Permeability (The "Self-Validating" Core)

A common failure mode in GABA analog research is observing a "negative" behavioral result and discarding the molecule without knowing if it reached the target. This protocol mandates a PK/PD correlation.

Experimental Design: Dual-Compartment PK

Objective: Determine the Brain-to-Plasma partition coefficient (

Animals: Male Sprague-Dawley Rats (n=3 per timepoint). Route: Intravenous (IV) vs. Oral (PO) crossover (or parallel groups). Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

Workflow:

-

Administration: Dose animals at

. -

Sampling: Collect blood (plasma) and harvest brains at 0.25, 0.5, 1, 2, 4, and 8 hours.

-

Perfusion (Crucial): Animals must be transcardially perfused with cold saline before brain harvest to remove intravascular drug. Without perfusion, brain tissue levels are contaminated by residual blood drug, invalidating BBB penetration data.

-

Bioanalysis: Homogenize brain tissue in 3:1 Methanol:Water. Precipitate plasma proteins. Analyze via LC-MS/MS (MRM mode).

Data Output Table: PK Parameters

| Parameter | Definition | Target Criteria (CNS Drug) |

| Peak Concentration | ||

| Time to Peak | Rapid (< 1 hr) for acute effects | |

| Brain Penetration Ratio | ||

| Oral Bioavailability |

Part 3: Pharmacodynamics (Efficacy Models)

If Part 2 confirms CNS exposure, Part 3 assesses functional GABAergic activity. We utilize the Pentylenetetrazol (PTZ)-Induced Seizure Threshold model. This is the "Gold Standard" for detecting GABAergic activity because PTZ acts by blocking the GABA-A receptor chloride channel.

Protocol 3.1: The PTZ Challenge

Rationale: If HE-GABA acts as a GABA agonist or enhances GABA levels, it should delay the onset of PTZ-induced seizures.

Groups (n=10/group):

-

Vehicle Control: Saline.

-

Positive Control: Diazepam (2 mg/kg, IP) or Valproate (200 mg/kg, IP).

-

Test Group: HE-GABA (Dose based on

from Part 2, e.g., 100 mg/kg).

Procedure:

-

Administer Test Article (HE-GABA) or Vehicle.

-

Wait for

(determined in PK study, typically 30-60 min). -

Inject PTZ (85 mg/kg, s.c.) – a dose calibrated to induce clonic seizures in 90-100% of controls.

-

Observation Window: 30 minutes.

-

Scoring:

-

Latency to first myoclonic jerk (twitch).

-

Latency to generalized tonic-clonic seizure (GTCS).

-

Mortality protection.

-

Interpretation:

-

Success: Significant increase in latency to seizure compared to vehicle (

). -

Failure: No difference implies either (a) insufficient receptor affinity or (b) mechanism is not GABA-A mediated (consider GABA-B or metabolic effects).

Part 4: Visualization of Experimental Logic

The following diagram illustrates the critical "Go/No-Go" decision tree for this experimental design, ensuring resources are not wasted on efficacy studies if PK properties are insufficient.

Figure 1: Decision tree for HE-GABA characterization. The workflow prioritizes pharmacokinetic validation (BBB penetration) before investing in behavioral efficacy models.

Part 5: Mechanistic Hypothesis & Pathway

HE-GABA may act directly or as a metabolic precursor. The diagram below maps the potential interactions within the GABAergic synapse.

Figure 2: Potential Mechanism of Action. HE-GABA may cross the BBB to either directly activate GABA receptors or inhibit GABA-Transaminase (GABA-T), thereby increasing endogenous GABA levels.

References

-

GABA Transport & BBB

-

Hawkins, R. A., et al. (2006). "Structure of the blood-brain barrier and its role in the transport of amino acids." Biochimica et Biophysica Acta (BBA). Link

- Note: Establishes the baseline difficulty of GABA transport, justifying the need for the hydroxyethyl modific

-

-

PTZ Model Validation

-

Dhir, A. (2012). "Pentylenetetrazol (PTZ) kindling model of epilepsy." Current Protocols in Neuroscience. Link

- Note: The authoritative protocol for the seizure threshold test described in Part 3.

-

-

GABA Analog Pharmacology

-

Sills, G. J. (2006). "The mechanisms of action of gabapentin and pregabalin." Current Opinion in Pharmacology. Link

- Note: Provides comparative context for how structural analogs of GABA (like HE-GABA) can exhibit distinct pharmacological profiles.

-

-

Chemical Reference

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122238, 4-[(2-hydroxyethyl)amino]butanoic acid. Link

- Note: Verification of the chemical structure and CAS 102014-42-6.

-

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-hydroxyethyl)-aminobutyric Acid Synthesis

Welcome to the dedicated technical support guide for the synthesis of N-(2-hydroxyethyl)-aminobutyric acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable intermediate. We will delve into the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the efficiency and reproducibility of your synthesis.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary synthesis routes for N-(2-hydroxyethyl)-aminobutyric acid?

A1: There are two predominant synthetic strategies, each with its own set of advantages and challenges:

-

Alkylation of Aminobutyric Acid with Ethylene Oxide: This is a direct and atom-economical approach where the amino group of aminobutyric acid performs a nucleophilic attack on the strained epoxide ring of ethylene oxide. The reaction is typically conducted in an aqueous or alcoholic solvent. While seemingly straightforward, controlling the reaction to prevent di-alkylation (formation of the tertiary amine) is the primary challenge.

-

Reductive Amination of a Butyric Acid Derivative: This method involves the reaction of a 4-oxobutanoic acid derivative (like ethyl 4-oxobutanoate) with ethanolamine, followed by reduction of the resulting imine intermediate. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation. This route offers better control over mono-alkylation but involves an additional reduction step.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common problems encountered during the synthesis of N-(2-hydroxyethyl)-aminobutyric acid.

Q2: My yield is consistently low when reacting aminobutyric acid with ethylene oxide. The main impurity appears to be a di-substituted product. How can I improve the selectivity for the desired mono-substituted product?

A2: This is a classic selectivity issue arising from the fact that the product, N-(2-hydroxyethyl)-aminobutyric acid, is also a secondary amine and can react with another molecule of ethylene oxide. The key is to manipulate the reaction conditions to favor the initial nucleophilic attack by the primary amine of aminobutyric acid and disfavor the subsequent attack by the secondary amine of the product.

Underlying Principle: The nucleophilicity of the amine is highly dependent on the pH of the reaction medium. At high pH values, the amino group is deprotonated and highly nucleophilic, but so is the secondary amine of the product. At lower pH values, the primary amine is protonated and non-nucleophilic. The optimal pH is a delicate balance where a sufficient amount of the primary amine is deprotonated to react, while the concentration of the deprotonated, more nucleophilic secondary amine product is minimized.

Troubleshooting Protocol:

-

Strict pH Control: The most critical parameter is pH. Maintain the reaction pH in the range of 8.5-9.5. Below this range, the reaction rate will be impractically slow. Above this range, the formation of the di-substituted byproduct, N,N-bis(2-hydroxyethyl)-aminobutyric acid, increases significantly.

-

Control of Stoichiometry: Use a slight excess of the aminobutyric acid relative to ethylene oxide (e.g., 1.1 to 1.2 equivalents). This statistically favors the reaction of ethylene oxide with the more abundant starting material.

-

Temperature Management: Keep the reaction temperature low, typically between 20-30°C. Exothermic reactions can lead to temperature spikes, which accelerate the rate of the undesirable di-alkylation reaction.

-

Slow Addition of Ethylene Oxide: Instead of adding all the ethylene oxide at once, add it portion-wise or via a syringe pump over several hours. This keeps the instantaneous concentration of ethylene oxide low, further reducing the likelihood of a second addition to the product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield due to di-substitution.

Q3: I'm using the reductive amination route, but the reaction seems incomplete, with significant amounts of starting materials remaining. What can I do to drive the reaction to completion?

A3: Incomplete conversion in a reductive amination pathway typically points to issues with either the initial imine formation or the subsequent reduction step.

Underlying Principle: The first step, the formation of an imine from the ketone (or aldehyde) and the amine, is a reversible equilibrium reaction. To drive the equilibrium towards the imine, the water formed as a byproduct must be effectively removed. The second step, the reduction of the imine, must be efficient and irreversible.

Troubleshooting Protocol:

-

Facilitate Imine Formation:

-

Water Removal: If your solvent system allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For lower boiling point solvents, the addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.

-

pH Catalysis: Imine formation is often catalyzed by mild acid. Adjust the pH to a weakly acidic range (around 4-5) to accelerate the reaction. Be cautious, as strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

-

-

Optimize the Reduction Step:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is effective for reducing imines, but it is sensitive to acidic pH and can decompose. Ensure the pH is adjusted to be neutral or slightly basic before adding the NaBH₄. Sodium cyanoborohydride (NaBH₃CN) is a milder and more acid-stable alternative that can be present from the start of the reaction.

-

Temperature: The reduction is typically performed at a low temperature (0-5°C) to control the reaction rate and minimize side reactions. After the initial addition of the reducing agent, the reaction may be allowed to slowly warm to room temperature to ensure completion.

-

Data Summary: Reductive Amination Parameters

| Parameter | Recommended Range | Rationale |

| pH (Imine Formation) | 4.0 - 5.0 | Catalyzes imine formation without excessive protonation of the amine. |

| pH (Reduction with NaBH₄) | 7.0 - 8.5 | Prevents decomposition of the borohydride reducing agent. |

| Temperature (Reduction) | 0 - 25°C | Controls exotherm and minimizes side reactions. |

| Reducing Agent | NaBH₄ or NaBH₃CN | NaBH₃CN is more stable at acidic pH and can be a one-pot solution. |

Q4: My final product is difficult to purify. Crystallization attempts fail, and I see multiple spots on TLC or peaks in HPLC. How can I effectively purify N-(2-hydroxyethyl)-aminobutyric acid?

A4: N-(2-hydroxyethyl)-aminobutyric acid is a zwitterionic amino acid, which can make it challenging to handle and purify. Its high polarity and solubility in water, coupled with insolubility in many common organic solvents, complicate standard purification techniques.

Underlying Principle: The key to purifying zwitterionic compounds is often to manipulate their charge state by adjusting the pH, thereby altering their solubility and interaction with chromatographic media.

Purification Strategy: Ion-Exchange Chromatography

Ion-exchange chromatography is the most robust method for purifying this type of compound.

Detailed Protocol: Cation-Exchange Chromatography

-

Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50WX8). Prepare the resin by washing it thoroughly with deionized water, followed by conversion to the desired ionic form (e.g., H⁺ form by washing with 1M HCl) and then re-equilibration with water until the eluent is neutral.

-

Loading: Dissolve your crude product in a minimal amount of deionized water. Adjust the pH to be acidic (pH ~2-3) with an acid like HCl. At this pH, the carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₂⁺-), giving the molecule a net positive charge. Load this solution onto the prepared cation-exchange column.

-

Washing: Wash the column with several column volumes of deionized water. This will elute any neutral or anionic impurities.

-

Elution: Elute the desired product from the resin by using a basic solution, such as 0.5-2 M ammonium hydroxide (NH₄OH). The ammonia will deprotonate the bound amine (-NH₂⁺-), neutralizing its charge and releasing it from the resin.

-

Isolation: Collect the fractions containing your product (monitor by TLC or another appropriate method). Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure (rotary evaporation) to yield the purified product.

Purification Workflow Diagram:

Caption: Purification workflow using cation-exchange chromatography.

References

- Process for preparing N-(2-hydroxyethyl)-gamma-aminobutyric acid.

-

Reductive Amination. Organic Chemistry Portal. [Link]

"N-(2-hydroxyethyl)-aminobutyric acid stability and degradation pathways"

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(2-hydroxyethyl)-aminobutyric acid. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical nature of N-(2-hydroxyethyl)-aminobutyric acid and how does it influence its stability?

N-(2-hydroxyethyl)-aminobutyric acid is a derivative of gamma-aminobutyric acid (GABA), a well-known neurotransmitter.[1][2] The core structure features a butyric acid backbone with an amino group at the gamma (4th) position. In this specific molecule, the amino group is N-substituted with a 2-hydroxyethyl group (-CH₂CH₂OH).

This structure has several key features that dictate its stability profile:

-

Carboxylic Acid Group: Prone to pH-dependent ionization and reactions.

-

Secondary Amine: A site susceptible to oxidation.

-

Primary Alcohol Group: The terminal hydroxyl (-OH) on the ethyl chain is also a potential site for oxidation.

-

Aliphatic Chain: Generally stable, but the C-N bond can be susceptible to cleavage under harsh conditions.

Understanding these functional groups is the first step in predicting potential degradation pathways.

Q2: What are the primary environmental factors that can degrade my N-(2-hydroxyethyl)-aminobutyric acid sample?

Like many complex organic molecules, its stability is influenced by several factors. Forced degradation studies, which intentionally stress a molecule, are designed to identify these vulnerabilities.[3][4] The most critical factors for this compound are:

-

pH: The molecule's stability is highly dependent on the pH of the solution. Both strongly acidic and strongly alkaline conditions can catalyze hydrolysis.[5]

-

Oxidizing Agents: The presence of oxygen or other oxidizing agents (like peroxides) can lead to oxidative degradation, primarily at the secondary amine and primary alcohol moieties.[5][6]

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal stress can provide the energy needed to overcome activation barriers for decomposition.[7]

-

Light (UV/Visible): Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to bond cleavage and the formation of radical species.[3][8] This is a common pathway for many pharmaceutical compounds.[9]

Q3: What are the most probable degradation pathways for this molecule?

Based on its structure, we can anticipate three primary degradation pathways that should be investigated in any stability study:

-

Hydrolysis: Under acidic or basic conditions, the molecule could potentially undergo cleavage. While it lacks a highly labile ester or amide bond, harsh pH conditions can still promote reactions.

-

Oxidation: This is a significant potential pathway. The secondary amine can be oxidized to form various products, and the primary alcohol can be oxidized to an aldehyde and then a carboxylic acid.[6][10]

-

Photodegradation: Photolytic cleavage could occur at various points in the molecule, initiated by the absorption of light energy.[11]

Q4: How should I store solutions of N-(2-hydroxyethyl)-aminobutyric acid to maximize long-term stability?

Proper storage is crucial to prevent unintended degradation. Based on the compound's vulnerabilities, the following conditions are recommended:

-

Temperature: Store stock solutions frozen at -20°C or, for maximum stability, at -70°C.[12] Avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.

-

Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

-

Atmosphere: For sensitive, long-term studies, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

-

pH: Prepare solutions in a buffered system close to neutral pH (e.g., pH 6.5-7.5) unless the experimental design requires otherwise. Studies have shown GABA itself is relatively stable in soymilk at pH values from 2 to 8 during cold storage, but interactions with a complex matrix can alter stability.[13]

Q5: What analytical methods are suitable for a stability-indicating study of this compound?

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active substance due to degradation.[5]

-

Primary Technique (Separation and Quantification): High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard. A reversed-phase C18 column is often a good starting point. The method must be able to separate the intact parent compound from all potential degradation products, impurities, and excipients.[14][15]

-

Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the chemical structures of the degradation products formed during stress studies.[14][16] This is critical for elucidating degradation pathways.

Troubleshooting Guide for Experimental Issues

Q: My compound's concentration is unexpectedly decreasing in an aqueous buffer. What is the likely cause and how can I fix it?

A: An unexpected decrease in concentration in an aqueous solution often points to hydrolysis, especially if the buffer is acidic or alkaline.

-

Probable Cause: pH-catalyzed hydrolysis. Even if your buffer is near neutral, interactions with other components in your formulation could be creating micro-environments with different pH levels.

-

Troubleshooting Steps:

-

Verify pH: Measure the pH of your solution at the beginning and end of the experiment to check for any drift.

-

Run a Control: Prepare the compound in a highly stable solvent (like acetonitrile, if soluble) and run it in parallel. If the concentration is stable in the organic solvent but not the aqueous one, this strongly suggests hydrolysis.

-

Perform a pH Profile: Assess the compound's stability in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.

-

Analyze for Degradants: Use an appropriate HPLC method to see if new peaks, corresponding to degradation products, are appearing as the parent peak decreases.

-

Q: After leaving my samples on the benchtop, I see several new, small peaks in my HPLC analysis. What are they?

A: The appearance of new peaks after exposure to ambient lab conditions is a classic sign of either photodegradation or oxidation.

-

Probable Cause 1: Photodegradation. Standard laboratory lighting, and especially direct sunlight, contains UV radiation that can degrade sensitive compounds.

-

Probable Cause 2: Oxidation. Exposure to atmospheric oxygen can cause slow oxidation over time. This can be accelerated by light or the presence of trace metal ions.

-

Troubleshooting Steps:

-

Light Exclusion Experiment: Repeat the experiment, but meticulously protect one set of samples from light using amber vials or foil. If the new peaks do not appear in the protected sample, photodegradation is the cause.

-

Inert Atmosphere Experiment: Prepare samples in a glove box or by purging the vials with an inert gas (argon or nitrogen) before sealing. If this prevents the formation of the new peaks, oxidation is the culprit.

-

Characterize the Peaks: Use LC-MS to determine the mass of the new peaks. An increase in mass corresponding to the addition of one or more oxygen atoms is a strong indicator of oxidation.

-

Q: How do I properly design a forced degradation study for this compound to understand its intrinsic stability?

A: A forced degradation (or stress testing) study is a cornerstone of stability analysis, mandated by regulatory bodies like the ICH for pharmaceutical development.[3][4] The goal is to generate a modest amount of degradation (typically 5-20%) to identify likely degradation products and establish pathways.[17] A comprehensive study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.

See the detailed protocol in the next section for a step-by-step guide.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to assess the stability of N-(2-hydroxyethyl)-aminobutyric acid under various stress conditions as recommended by ICH guidelines.[3][7]

1. Preparation of Stock Solution:

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions (run in parallel):

-

Control: Keep an aliquot of the stock solution at 4°C in the dark.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a set time (e.g., 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a set time. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a set time.

-

Thermal Degradation: Incubate an aliquot of the stock solution in a calibrated oven at a high temperature (e.g., 80°C), protected from light.

-

Photolytic Degradation (ICH Q1B): Expose an aliquot of the stock solution to a controlled light source that provides both UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/square meter). Run a parallel control sample shielded from light.[3]

3. Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Dilute all samples (including the control) to the same final concentration.

-

Analyze by a validated stability-indicating HPLC-UV method.

-

Analyze key samples by LC-MS to identify the mass of any observed degradation products.

4. Data Interpretation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

-

Summarize the findings in a stability table.

Table 1: Expected Stability Profile of N-(2-hydroxyethyl)-aminobutyric acid

This table presents a hypothetical summary based on the chemical structure. Actual results must be determined experimentally.

| Stress Condition | Reagent/Parameter | Expected Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate | Cleavage products |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Moderate to Significant | Cleavage products, potential for cyclization |

| Oxidation | 3% H₂O₂, RT | Significant | N-oxide, hydroxylated species, aldehyde/acid from alcohol oxidation |

| Thermal | 80°C | Slight to Moderate | General decomposition, potential for dimerization |

| Photolysis | UV/Vis Light | Moderate | Radical-mediated cleavage products |